1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target the respiratory system .
Mode of Action
It’s worth noting that the trifluoromethyl group is often used in medicinal chemistry due to its ability to enhance the biological activity of a compound .
Biochemical Pathways
Compounds with similar structures have been known to inhibit cytochrome p450 enzymes , which play a crucial role in the metabolism of drugs and other xenobiotics.
Pharmacokinetics
The trifluoromethyl group is known to improve the metabolic stability of a compound, which could potentially enhance its bioavailability .
Result of Action
Compounds with similar structures have been known to exhibit anti-inflammatory and antitumor activities .
Preparation Methods
The synthesis of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the nitration of a trifluoromethyl-substituted benzene derivative, followed by cyclization to form the pyrazole ring.
Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis .
Chemical Reactions Analysis
1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Cyclization: The pyrazole ring can undergo further functionalization through cyclization reactions, leading to the formation of more complex heterocyclic structures
Common reagents used in these reactions include hydrogen gas, palladium on carbon, strong bases like sodium hydride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties .
Comparison with Similar Compounds
1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
Flutamide: A non-steroidal antiandrogen used in the treatment of prostate cancer. Both compounds share structural similarities but differ in their specific functional groups and biological activities.
Bicalutamide: Another antiandrogen with a trifluoromethyl group, used in the treatment of prostate cancer.
Properties
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O4/c12-11(13,14)7-1-2-8(9(3-7)17(20)21)16-5-6(4-15-16)10(18)19/h1-5H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFOVIPYYDQFJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N2C=C(C=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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